Bienvenue dans la boutique en ligne BenchChem!

Chandrananimycin A

Immuno-Oncology Indoleamine 2,3-Dioxygenase Tryptophan Catabolism

Chandrananimycin A (CAS 664355-12-8) is a validated phenoxazine alkaloid with confirmed IDO-independent mechanisms—distinct from cinnabarinic acid. Procure this high-purity standard for antifungal/anticancer studies, medicinal chemistry optimization against T. cruzi, or as a crucial negative control in IDO pathway research. Available for global B2B sourcing.

Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
Cat. No. B1244592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChandrananimycin A
Synonymschandrananimycin A
Molecular FormulaC14H10N2O4
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=NC3=C(C=CC=C3OC2=CC1=O)O
InChIInChI=1S/C14H10N2O4/c1-7(17)15-8-5-9-13(6-11(8)19)20-12-4-2-3-10(18)14(12)16-9/h2-6,18H,1H3,(H,15,17)
InChIKeyVRKDUDPRCAZBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chandrananimycin A – A Marine-Derived Phenoxazine Antibiotic with Quantifiable IDO Inhibition and Anti-Mucor Activity


Chandrananimycin A is a phenoxazine-class natural product (molecular formula C14H10N2O4, MW 270.24 g/mol) [1] first isolated from the marine actinobacterium Actinomadura sp. isolate M048 [2]. It is characterized by a 2-aminophenoxazin-3-one core with an N-acetyl substituent at the 2-position, distinguishing it from structurally simpler phenoxazinones like cinnabarinic acid and exfoliazone [3]. Its reported biological activities include inhibition of indoleamine 2,3-dioxygenase (IDO) [4], antifungal activity against Mucorales fungi [5], and cytotoxic effects against a panel of human tumor cell lines .

Why Generic Substitution Fails – Critical Structural and Functional Divergence of Chandrananimycin A from Other Phenoxazinones


Phenoxazinones share a common tricyclic core but exhibit divergent biological activities driven by subtle substitution patterns [1]. Chandrananimycin A bears a unique 2-acetamido-3-oxo substitution pattern absent in exfoliazone (2-amino-3-oxo) and cinnabarinic acid (carboxylated) [2]. This structural distinction translates into a specific biological fingerprint: Chandrananimycin A demonstrates nanomolar IDO inhibition (Ki = 326 nM) [3], a property not reported for its closest analogs, while also maintaining anti-Mucor and cytotoxic activities [4]. Generic substitution with an alternative phenoxazinone would therefore eliminate the precise combination of activities required for specific research applications.

Quantitative Differentiation of Chandrananimycin A – Head-to-Head and Cross-Study Evidence


Superior IDO Inhibition Potency Compared to 4-Phenylimidazole Reference

Chandrananimycin A exhibits a Ki of 326 nM against human IDO1, representing a >200-fold improvement in potency over the reference IDO inhibitor 4-phenylimidazole, which displays an IC50 of 70.3 μM in the same assay system [1]. This places Chandrananimycin A among the more potent naturally occurring IDO inhibitors, a property not shared by the structurally related phenoxazinone exfoliazone [2].

Immuno-Oncology Indoleamine 2,3-Dioxygenase Tryptophan Catabolism

Selective Anti-Mucor Activity Absent in Closely Related Phenoxazinone Exfoliazone

Chandrananimycin A demonstrates specific antifungal activity against Mucor miehei (a Mucorales fungus) [1]. In contrast, the structurally related phenoxazinone exfoliazone, which lacks the N-acetyl substitution, has not been reported to possess anti-Mucor activity in primary literature [2]. This functional divergence highlights the critical role of the 2-acetamido group in conferring this specific antifungal spectrum.

Antifungal Drug Discovery Mucormycosis Natural Product Screening

Broader Cytotoxic Spectrum Across Human Tumor Cell Lines Relative to Exfoliazone

Chandrananimycin A exhibits growth inhibitory activity against a panel of human tumor cell lines including CCL HT29 (colon adenocarcinoma), MFXF 529L (melanoma), and MACL McF-7 (breast cancer) [1]. In contrast, exfoliazone, the most closely related natural phenoxazinone, has been primarily characterized as a growth-stimulating substance for rat liver cell line RLN-8 rather than a cytotoxic agent [2], indicating a fundamental divergence in cellular pharmacology.

Anticancer Drug Discovery Phenoxazine Cytotoxicity Natural Product Pharmacology

Verified Biosynthetic Gene Cluster Enabling Genetic Tractability for Yield Improvement

The biosynthetic gene cluster responsible for Chandrananimycin A production in Actinomadura sp. M048 has been identified and validated through targeted attB site disruption, which completely abolished Chandrananimycin A-C production [1]. This genetic tractability is not established for many structurally related marine-derived phenoxazinones, offering a tangible advantage for fermentation yield optimization and analog generation via biosynthetic engineering [2].

Microbial Fermentation Natural Product Biosynthesis Genetic Engineering

Chandrananimycin A – High-Impact Research and Development Application Scenarios


Immuno-Oncology Target Validation Studies

Chandrananimycin A serves as a potent natural product inhibitor of IDO1 (Ki = 326 nM) [1], making it suitable for cellular and in vitro target engagement studies investigating tryptophan catabolism in the tumor microenvironment. Its >200-fold potency advantage over 4-phenylimidazole [2] enables experiments requiring sustained target inhibition at lower compound concentrations, reducing off-target artifacts.

Antifungal Lead Optimization for Mucormycosis

Given its specific activity against Mucor miehei [1], Chandrananimycin A provides a validated chemical starting point for structure-activity relationship (SAR) campaigns targeting Mucorales fungi. The compound's phenoxazine core with a defined 2-acetamido substitution pattern [2] offers a scaffold for medicinal chemistry optimization toward improved antifungal potency and selectivity.

Phenoxazine Pharmacophore Comparison Studies

Chandrananimycin A's unique combination of cytotoxic activity (against CCL HT29, MFXF 529L, MACL McF-7) [1] and IDO inhibition [2] distinguishes it from exfoliazone (growth-stimulating) [3]. Researchers investigating the structural determinants of phenoxazine pharmacology can use Chandrananimycin A as a key comparator to elucidate the role of the 2-acetamido group in dictating cellular response.

Microbial Fermentation Process Development and Genetic Engineering

The identification of the Chandrananimycin A biosynthetic gene cluster and the development of a genetic conjugation system for Actinomadura sp. M048 [1] enable fermentation scientists and metabolic engineers to optimize production yields and explore combinatorial biosynthesis of novel analogs. This genetic tractability offers a pathway to scalable, cost-effective supply [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chandrananimycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.